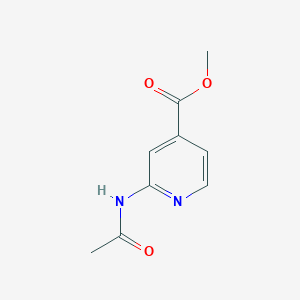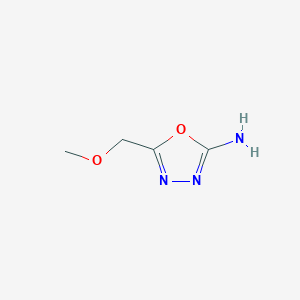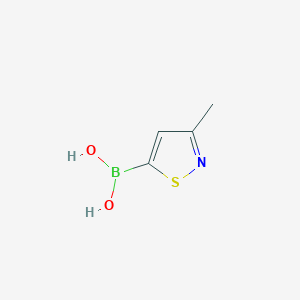
Methyl 2-acetamidoisonicotinate
Descripción general
Descripción
Methyl 2-acetamidoisonicotinate is a compound that has been studied in various contexts, particularly for its interactions with biological systems and its potential applications in medicinal chemistry. The compound is related to other molecules that have been synthesized and evaluated for their biological activities, such as inhibition of glycosaminoglycan biosynthesis and potential anticonvulsant properties .
Synthesis Analysis
The synthesis of related compounds to this compound has been reported in several studies. For instance, a derivative, methyl 2-acetamido-6-O-(N-methyl-isonicotinylium)-2-deoxy-beta-D-glucopyranoside ion, was synthesized and its interaction with hen-egg-white lysozyme was studied, showing changes in chemical shifts upon binding . Another study presented two methods for synthesizing methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside, which is structurally related to this compound, and evaluated its ability to inhibit glycosaminoglycan biosynthesis . Additionally, the synthesis of 2-acetamido-2-deoxy-5-thio-d-glucopyranose from a related glucopyranoside derivative was described, providing insights into the synthetic pathways that could be relevant for this compound .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed through various techniques. X-ray crystallography was used to determine the crystal structure of related molecules, revealing details about bond lengths, angles, and conformations . Density functional theory (DFT) calculations have also been employed to predict the behavior of amide resonance forms and the influence of solvation on bond lengths . These studies contribute to a deeper understanding of the structural properties of this compound and its analogs.
Chemical Reactions Analysis
The chemical reactivity of compounds analogous to this compound has been explored in the context of their interactions with biological targets. For example, the binding of a derivative to lysozyme and the resulting charge transfer interaction were observed, which is indicative of the complex's stability in solution . The inhibition of glycosaminoglycan biosynthesis by a related compound suggests that it may incorporate into glycosaminoglycan chains, leading to chain termination . These findings provide a basis for understanding the chemical reactions that this compound might undergo in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound-related compounds have been characterized through spectroscopic methods and structural analysis. The crystal structures of these compounds have revealed the presence of hydrogen bonding and the influence of different substituents on molecular conformation . The spectroscopic features of related acetamides have been studied, providing information on self-association in different phases and solvents . These analyses are essential for predicting the behavior of this compound in various environments.
Propiedades
IUPAC Name |
methyl 2-acetamidopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)11-8-5-7(3-4-10-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCIOJMEKSDWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623364 | |
| Record name | Methyl 2-acetamidopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98953-21-0 | |
| Record name | Methyl 2-acetamidopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)






![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)
![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)



